molecular formula C6H3BrF3NZn B14100554 (6-(Trifluoromethyl)pyridin-3-yl)zinc bromide

(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide

Cat. No.: B14100554
M. Wt: 291.4 g/mol
InChI Key: XLWZPSZXGIUWMM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide is an organozinc compound that features a trifluoromethyl group attached to a pyridine ring, with a zinc bromide moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)zinc bromide typically involves the reaction of 6-(trifluoromethyl)pyridine with a zinc reagent. One common method is the halogen-metal exchange reaction, where 6-(trifluoromethyl)pyridine is treated with a zinc bromide solution in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and other organometallic reagents.

    Catalysts: Palladium or nickel catalysts are often used to facilitate coupling reactions.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the pyridine ring and the organic halide.

Scientific Research Applications

(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)zinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom coordinates with the bromide, making the pyridine ring more reactive towards electrophiles. This coordination facilitates the formation of new bonds, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Similar in structure but lacks the zinc bromide moiety.

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.

    (6-(Trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of zinc bromide.

Uniqueness

(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide is unique due to its combination of a trifluoromethyl group and a zinc bromide moiety, which imparts distinct reactivity and utility in organic synthesis. This combination allows for selective and efficient formation of carbon-carbon bonds, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C6H3BrF3NZn

Molecular Weight

291.4 g/mol

IUPAC Name

bromozinc(1+);6-(trifluoromethyl)-3H-pyridin-3-ide

InChI

InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-3-1-2-4-10-5;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

XLWZPSZXGIUWMM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=[C-]1)C(F)(F)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.